6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide
Description
Historical Context and Discovery
The compound emerged during systematic explorations of imidazo[1,2-a]pyridine derivatives in the post-2000 era, building on Mosby's foundational work from the 1950s on fused heterocyclic systems. Its first reported synthesis involved:
- Cyclocondensation of 2-aminopyridine derivatives
- Subsequent functionalization through nucleophilic substitution
- Carboxamide formation via coupling reactions.
Key milestones include:
Significance in Heterocyclic Chemistry
This compound exemplifies three critical trends in modern heterocyclic chemistry:
- Bioisosteric Potential : The imidazo[1,2-a]pyridine core serves as a purine analog, enabling interactions with biological targets while improving metabolic stability compared to traditional benzodiazepines.
- Synthetic Versatility : The chloro and hydroxyethyl groups provide orthogonal reactivity for:
- Suzuki-Miyaura cross-coupling
- Nucleophilic aromatic substitution
- Hydrogen-bond-directed crystallography
- Materials Science Applications : Its planar aromatic system and dipole moment (calculated: 4.2 D) make it suitable for organic electronic materials.
Classification Within Nitrogen-Bridged Heterocycles
The compound belongs to a distinct subclass of bicyclic systems:
| Characteristic | Classification |
|---|---|
| Ring System | Imidazo[1,2-a]pyridine |
| Bridge Type | Nitrogen-atom bridged |
| Aromaticity | 10π-electron system |
| Substitution Pattern | 6-chloro, 2-carboxamide |
| Pharmacophoric Features | Hydrogen bond donor/acceptor |
This classification places it within IPC subclass C07D 471/04 for condensed pyridine systems containing two nitrogen atoms.
Nomenclature and Structural Identification
Systematic IUPAC Name :
this compound
Structural Descriptors :
Prevalence in Scientific Literature
An analysis of 200+ publications reveals:
Notable studies include:
Properties
IUPAC Name |
6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-1-2-9-13-8(6-14(9)5-7)10(16)12-3-4-15/h1-2,5-6,15H,3-4H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHJKOCOMSOFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175657 | |
| Record name | 6-Chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-61-1 | |
| Record name | 6-Chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with ethyl imidate in the presence of a base, followed by chlorination and subsequent reaction with 2-hydroxyethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide, exhibit significant anticancer properties. Studies have demonstrated their ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of imidazo[1,2-a]pyridine derivatives for their anticancer effects. The results showed that compounds with similar structures to this compound significantly inhibited tumor growth in xenograft models of human cancer cells .
2. Autoimmune Disease Treatment
The compound has been investigated for its role in treating autoimmune diseases by inhibiting Bruton’s tyrosine kinase (Btk), which is implicated in B-cell signaling and proliferation.
Data Table: Inhibition of Btk Activity
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease. The mechanism appears to involve the modulation of neuroinflammatory pathways.
Case Study:
A preclinical study demonstrated that administration of this compound resulted in reduced neuroinflammation and improved cognitive function in animal models of Alzheimer’s disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent.
Key Findings:
- Bioavailability : Studies indicate moderate bioavailability with favorable absorption characteristics.
- Toxicity Profile : Toxicological assessments reveal low toxicity at therapeutic doses, making it a promising candidate for further development.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Detailed Analysis of Substituent Effects
A. Chloro Substituent (6-Position)
- Common in all compared compounds, the chloro group increases electrophilicity , enhancing interactions with biological targets like enzymes or DNA .
- Contributes to stability by reducing metabolic degradation.
B. Carboxamide Substituents
Hydroxyethyl (Target Compound) :
- Improves solubility in aqueous media, critical for bioavailability .
- May facilitate hydrogen bonding with target proteins.
Fluorophenyl Ethyl () :
- Introduces lipophilicity , enhancing membrane permeability.
- Fluorine’s electron-withdrawing effect strengthens receptor binding (e.g., HIV protease inhibition) .
- Methyl groups fine-tune steric effects, optimizing fit into hydrophobic enzyme pockets (e.g., tuberculosis-related enzymes) .
- Pyridine nitrogen enables π-stacking or coordination with metal ions.
C. Hydroxypropyl () :
- Extending the alkyl chain to 3-hydroxypropyl may prolong half-life but could reduce solubility compared to hydroxyethyl .
Biological Activity
6-Chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide (CAS Number: 885949-61-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol
- Melting Point : 176-178 °C
- Hazard Classification : Irritant
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant biological activities, particularly in cancer treatment. The specific compound this compound has shown promising results against various cancer cell lines.
Anticancer Activity
A study highlighted the efficacy of 6-substituted imidazo[1,2-a]pyridines against colon cancer cell lines, specifically HT-29 and Caco-2. These compounds were synthesized through a multicomponent coupling reaction and demonstrated notable cytotoxicity while exhibiting low toxicity to normal white blood cells. The mechanism of action involves the induction of apoptosis via mitochondrial pathways, characterized by the release of cytochrome c and activation of caspases 3 and 8 .
Case Study 1: Cytotoxicity Against Colon Cancer Cells
- Cell Lines : HT-29 and Caco-2
- Findings : The compound induced apoptosis within two hours of treatment, with significant activation of apoptotic pathways.
- Mechanism : Involvement of mitochondrial signaling leading to caspase activation.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | Not specified | HT-29, Caco-2 |
Case Study 2: Broad Spectrum Activity
Another investigation into the broader class of imidazo[1,2-a]pyridines revealed their potential as inhibitors for various kinases involved in cancer progression. These compounds were shown to interfere with cell proliferation and induce apoptosis in multiple cancer types.
| Compound Class | Target Kinases | IC50 (μM) |
|---|---|---|
| Imidazo[1,2-a]pyridines | Btk (Bruton’s tyrosine kinase) | Varies by derivative |
The biological activity of this compound appears to be mediated through several key mechanisms:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
- Caspase Activation : Specifically caspases 3 and 8.
- Mitochondrial Dysfunction : Release of cytochrome c from mitochondria.
Q & A
Q. Methodological Consideration :
- Halogenation : Optimize temperature and solvent polarity to minimize side reactions (e.g., overhalogenation).
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended for isolating monochlorinated products .
How can researchers optimize the introduction of the 2-hydroxyethyl carboxamide moiety?
Advanced Research Focus
The 2-hydroxyethyl group is introduced via nucleophilic acyl substitution. A common approach involves reacting 6-chloroimidazo[1,2-a]pyridine-2-carbonyl chloride with 2-aminoethanol in anhydrous THF or DMF under nitrogen. Key challenges include avoiding overalkylation and maintaining the integrity of the hydroxyethyl group.
Q. Methodological Solutions :
- Activation : Use coupling agents like HATU or EDCI to enhance reaction efficiency .
- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., esterification).
- Characterization : Confirm the structure via ¹H NMR (δ 3.6–3.8 ppm for –CH₂OH) and HRMS (exact mass ± 0.001 Da) .
What analytical techniques are critical for resolving structural ambiguities in this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., chloro at C6 vs. C8). Aromatic protons in imidazo[1,2-a]pyridines typically resonate at δ 7.5–9.0 ppm .
- X-ray Crystallography : Determines absolute configuration and confirms regioselectivity of substitutions .
- Mass Spectrometry : HRMS validates molecular formula, while fragmentation patterns distinguish positional isomers .
Advanced Application :
For polymorphic forms, pair powder XRD with differential scanning calorimetry (DSC) to assess thermal stability .
How can researchers address contradictions in reported biological activity data (e.g., antiviral vs. anticancer effects)?
Advanced Research Focus
Contradictions often arise from assay-specific variables (e.g., cell lines, concentration ranges). For example:
- Antiviral Activity : Test against RNA viruses (e.g., influenza A) using plaque reduction assays (IC₅₀ ± SEM) .
- Anticancer Activity : Screen across multiple cell lines (e.g., MCF-7, HeLa) with MTT assays, noting differences in apoptosis markers (e.g., caspase-3 activation) .
Q. Methodological Strategy :
- Dose-Response Curves : Use nonlinear regression to calculate EC₅₀/IC₅₀ values.
- Mechanistic Studies : Employ siRNA knockdown or competitive binding assays to validate target engagement (e.g., kinase inhibition) .
What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADME Prediction : Tools like SwissADME estimate logP (hydrophobicity), bioavailability, and blood-brain barrier permeability. The hydroxyethyl group improves solubility (clogP ~1.2) but may reduce membrane permeability .
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., viral proteases or CDK2). Focus on hydrogen bonding between the carboxamide and catalytic residues .
Validation : Compare in silico results with in vitro permeability assays (e.g., Caco-2 monolayer transport) .
How can researchers mitigate challenges in scaling up the synthesis?
Q. Advanced Research Focus
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener and safer large-scale reactions .
- Catalyst Recycling : Immobilize Pd/C on mesoporous silica for Suzuki-Miyaura couplings, reducing metal leaching .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and minimize impurities .
What strategies validate the compound’s stability under physiological conditions?
Q. Basic Research Focus
- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC-UV at 254 nm. The hydroxyethyl group may hydrolyze in acidic conditions, requiring enteric coating for oral delivery .
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with DSC to detect polymorphic transitions .
How do structural modifications at position 2 (carboxamide) influence bioactivity?
Q. Advanced Research Focus
- Substituent Effects : Replace the hydroxyethyl group with methyl or benzyl to assess SAR. Methyl groups enhance metabolic stability but reduce solubility .
- Prodrug Design : Acetylate the hydroxyethyl group to improve oral bioavailability, with enzymatic hydrolysis in vivo .
Validation : Compare plasma concentration-time profiles (AUC, Cₘₐₓ) in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
